molecular formula C7H6BNO5 B7944726 3-Formyl-4-nitrophenylboronic acid

3-Formyl-4-nitrophenylboronic acid

Cat. No.: B7944726
M. Wt: 194.94 g/mol
InChI Key: WBIIQPXAYNCXQG-UHFFFAOYSA-N
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Description

3-Formyl-4-nitrophenylboronic acid is an organic compound with the molecular formula C7H6BNO5 It is a derivative of phenylboronic acid, characterized by the presence of formyl and nitro functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 3-formyl-4-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-4-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, sodium dichromate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.

Major Products:

    Oxidation: 3-Carboxy-4-nitrophenylboronic acid.

    Reduction: 3-Formyl-4-aminophenylboronic acid.

    Substitution: Biaryl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Formyl-4-nitrophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Nitrophenylboronic acid

Comparison: 3-Formyl-4-nitrophenylboronic acid is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality provides distinct reactivity patterns compared to its analogs. For instance, 3-Formylphenylboronic acid lacks the nitro group, which significantly alters its electronic properties and reactivity. Similarly, 4-Formylphenylboronic acid has the formyl group in a different position, affecting its steric and electronic characteristics .

Properties

IUPAC Name

(3-formyl-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIQPXAYNCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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